molecular formula C8H9F3N2 B13108513 (R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

(R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

Cat. No.: B13108513
M. Wt: 190.17 g/mol
InChI Key: TUMNSQSQHYBWQW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)pyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction:

Industrial Production Methods: In an industrial setting, the production of ®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amine group.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylamines.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to its pharmacological effects, such as neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

    (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different pharmacological properties.

    2-(Trifluoromethyl)pyridine: The parent compound without the amine group.

    1-(2-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a phenyl ring instead of a pyridine ring.

Uniqueness:

    Chirality: The ®-enantiomer may exhibit unique biological activity compared to its (S)-counterpart.

    Functional Groups: The presence of the trifluoromethyl group and the pyridine ring imparts distinct chemical reactivity and pharmacological properties.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-13-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1

InChI Key

TUMNSQSQHYBWQW-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=C(N=CC=C1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.